

Spectroscopic Characterization of 5-(Methylsulphonyl)pyridine-3-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-(Methylsulphonyl)pyridine-3-boronic acid

Cat. No.: B1418422

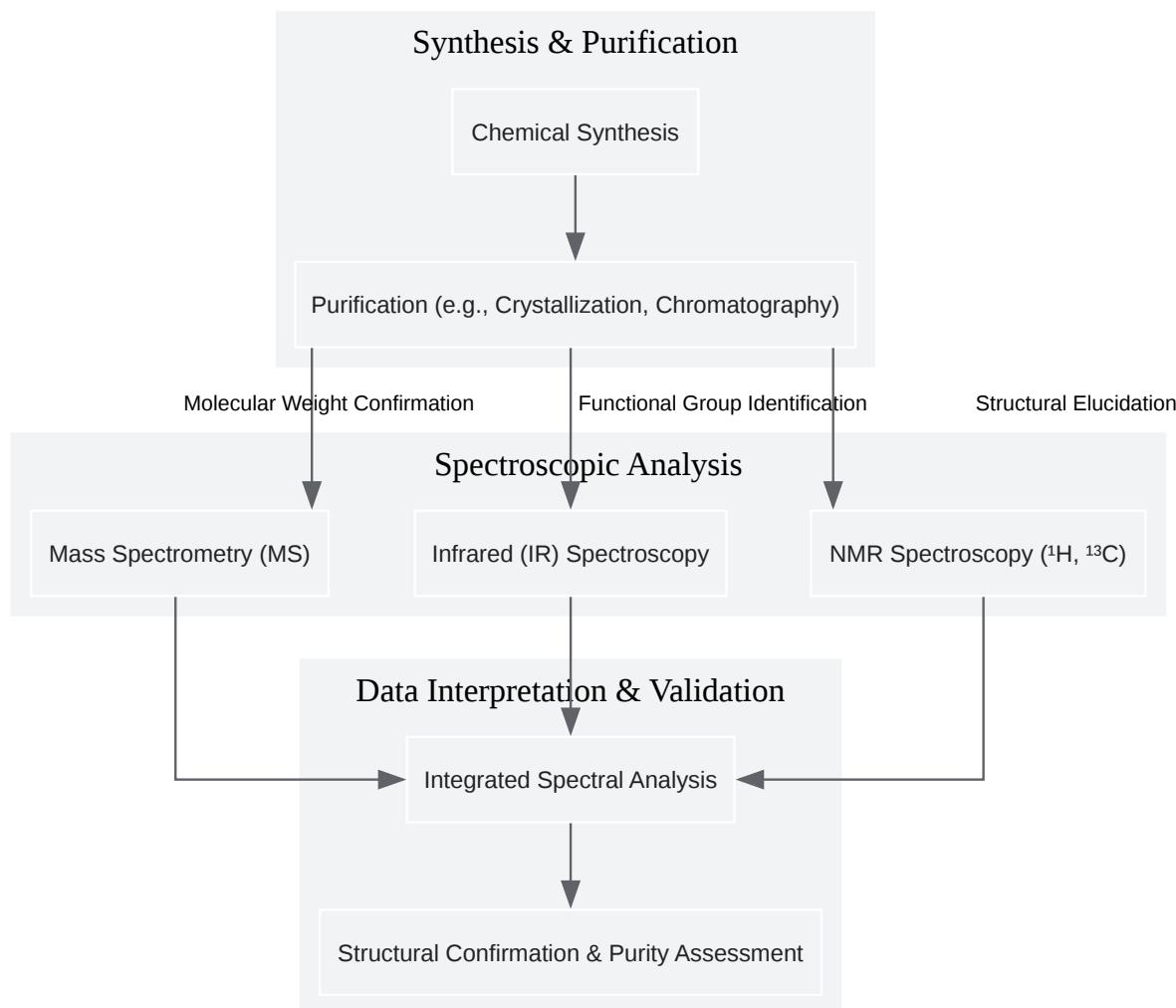
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Introduction

5-(Methylsulphonyl)pyridine-3-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine, it possesses a unique electronic profile, while the boronic acid moiety serves as a versatile functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The methylsulfonyl group, a strong electron-withdrawing substituent, further modulates the reactivity and physicochemical properties of the molecule.

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the comprehensive characterization of such molecules. This guide offers an in-depth exploration of the expected spectroscopic data for **5-(Methylsulphonyl)pyridine-3-boronic acid**, blending theoretical predictions with established principles to provide a robust framework for its identification and analysis.

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of a novel chemical entity like **5-(Methylsulphonyl)pyridine-3-boronic acid**.



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Caption: Workflow for Spectroscopic Characterization.

Molecular Structure

The structural formula of **5-(Methylsulphonyl)pyridine-3-boronic acid** is presented below, with key positions numbered for clarity in the subsequent spectroscopic analysis.

Caption: Structure of **5-(Methylsulphonyl)pyridine-3-boronic acid**.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for determining the molecular weight of a compound, providing essential confirmation of its elemental composition. For a molecule like **5-(Methylsulphonyl)pyridine-3-boronic acid**, electrospray ionization (ESI) is the preferred technique due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of the parent molecule, which are commonly observed in ESI-MS.

Adduct Form	Predicted m/z
$[\text{M}+\text{H}]^+$	202.03398
$[\text{M}+\text{Na}]^+$	224.01592
$[\text{M}-\text{H}]^-$	200.01942
$[\text{M}+\text{H}-\text{H}_2\text{O}]^+$	184.02396
Monoisotopic Mass	201.0267 Da

Data sourced from PubChem predictions.[\[1\]](#)

Interpretation of Mass Spectrum

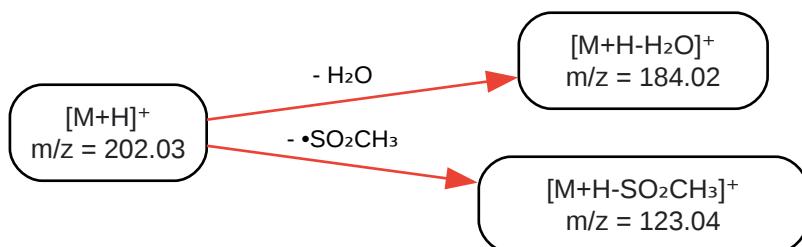
In positive ion mode ESI-MS, the most anticipated peak would be the protonated molecule $[\text{M}+\text{H}]^+$ at approximately m/z 202.03. The observation of this peak, with its corresponding isotopic pattern, provides strong evidence for the molecular weight of 201.0267 Da. The $[\text{M}+\text{Na}]^+$ adduct is also commonly observed and serves as a secondary confirmation.

A characteristic feature of boronic acids in mass spectrometry is the loss of water, leading to a peak at $[\text{M}+\text{H}-\text{H}_2\text{O}]^+$ (m/z 184.02). This dehydration product corresponds to the formation of a boroxine precursor.

Fragmentation of the pyridine ring can also occur. A plausible fragmentation pathway involves the loss of the methylsulfonyl group or cleavage of the pyridine ring, which is a known

fragmentation pattern for pyridine derivatives.[2][3]

The diagram below illustrates a potential fragmentation pathway for the $[M+H]^+$ ion.



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Caption: Predicted MS Fragmentation Pathway.

Experimental Protocol: ESI-MS

- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution. Further dilute to a final concentration of 1-10 $\mu\text{g/mL}$ in a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
- Data Acquisition: Infuse the sample solution directly into the ion source at a flow rate of 5-10 $\mu\text{L/min}$. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the compound's structure. Although an experimental spectrum is not publicly available, the expected absorption bands can be predicted based on the known frequencies of its constituent functional groups.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group & Vibration Mode	Expected Intensity
3500 - 3200	O-H Stretch (Boronic Acid, H-bonded)	Strong, Broad
3100 - 3000	C-H Stretch (Aromatic)	Medium
2980 - 2850	C-H Stretch (Methyl)	Medium
1600 - 1475	C=C and C=N Stretch (Pyridine Ring)	Medium to Weak
~1350 & ~1150	S=O Asymmetric & Symmetric Stretch (Sulfone)	Strong
1380 - 1310	B-O Stretch (Boronic Acid)	Strong
~750	B-O-H Out-of-plane Bend	Medium, Broad

Frequencies are based on characteristic values for pyridine, sulfone, and boronic acid functionalities.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Interpretation of IR Spectrum

The IR spectrum of **5-(Methylsulphonyl)pyridine-3-boronic acid** is expected to be dominated by several key features:

- A very broad and strong absorption in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid dimer.[\[10\]](#)
- Two distinct, strong peaks around 1350 cm⁻¹ and 1150 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the methylsulfonyl group, respectively. These are highly diagnostic for the sulfone functionality.[\[6\]](#)
- A strong band in the 1380-1310 cm⁻¹ range, attributable to the B-O stretching vibration.[\[4\]](#)[\[5\]](#)
- Weaker to medium absorptions between 1600 cm⁻¹ and 1475 cm⁻¹ arising from the C=C and C=N stretching vibrations within the pyridine ring.

- Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} , while the methyl C-H stretches will appear just below 3000 cm^{-1} .

Experimental Protocol: ATR-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
 - The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for detailed structural elucidation in solution. ^1H NMR provides information about the number and connectivity of protons, while ^{13}C NMR reveals the carbon framework of the molecule.

Predicted ^1H NMR Data

The chemical shifts in the pyridine ring are heavily influenced by the nitrogen atom and the two strong electron-withdrawing groups (sulfonyl and boronic acid). Protons at positions 2, 4, and 6 are expected to be significantly deshielded.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	9.2 - 9.4	Doublet (d)	~2.0 (meta coupling)
H-4	8.8 - 9.0	Doublet (d)	~2.0 (meta coupling)
H-6	9.4 - 9.6	Singlet (s)	-
-SO ₂ CH ₃	3.2 - 3.4	Singlet (s)	-
-B(OH) ₂	8.0 - 8.5 (broad)	Singlet (s)	-

Predicted shifts are relative to TMS and can vary with solvent.[\[11\]](#)[\[12\]](#)

Interpretation of ¹H NMR Spectrum

- Aromatic Region: Three distinct signals are expected for the pyridine ring protons. The proton at C6, being ortho to the nitrogen and para to the sulfonyl group, is predicted to be the most deshielded. The protons at C2 and C4 will also be significantly downfield. The coupling between H-2 and H-4 is a meta-coupling, expected to be small (~2 Hz).
- Methyl Protons: The methyl protons of the sulfonyl group will appear as a sharp singlet, typically in the range of 3.2-3.4 ppm.[\[12\]](#)[\[13\]](#)
- Boronic Acid Protons: The two protons on the hydroxyl groups of the boronic acid will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent, and it may exchange with residual water in the solvent, sometimes becoming unobservable.

Predicted ¹³C NMR Data

The electron-withdrawing nature of the substituents will also strongly influence the ¹³C chemical shifts. Carbons directly attached to these groups (C3 and C5) and those ortho/para to the nitrogen (C2, C4, C6) will be significantly affected.

Carbon(s)	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	~130 (broad due to Boron)
C-4	140 - 145
C-5	135 - 140
C-6	152 - 158
-SO ₂ CH ₃	40 - 45

Predicted shifts are relative to TMS and can vary with solvent.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Interpretation of ¹³C NMR Spectrum

- Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded. The carbon bearing the boronic acid (C3) will likely appear as a broader signal due to quadrupolar relaxation from the adjacent boron atom.
- Methyl Carbon: The methyl carbon of the sulfonyl group is expected in the aliphatic region, around 40-45 ppm.[\[18\]](#)[\[19\]](#)

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , more scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and definitive characterization of **5-(Methylsulphonyl)pyridine-3-boronic acid**. MS confirms the molecular weight, IR identifies the key functional groups (sulfonyl, boronic acid, pyridine), and NMR elucidates the precise connectivity and chemical environment of each atom in the structure. The predicted data and interpretations provided in this guide serve as a robust reference for scientists to verify the identity, purity, and structural integrity of this important chemical entity, ensuring confidence in its application in research and development.

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